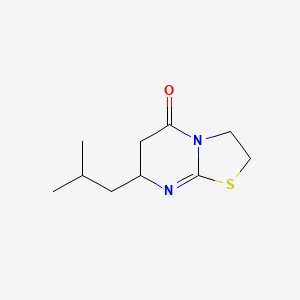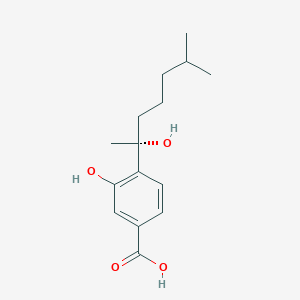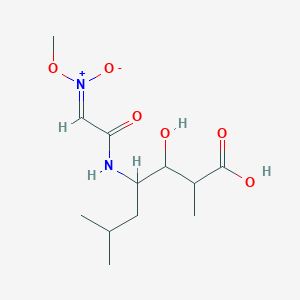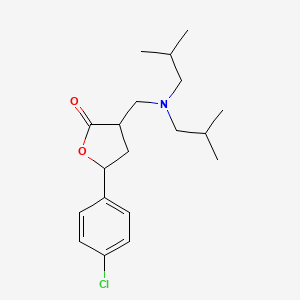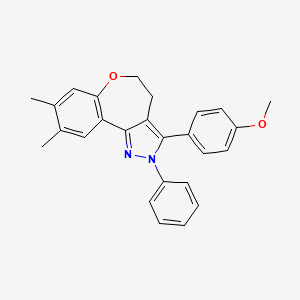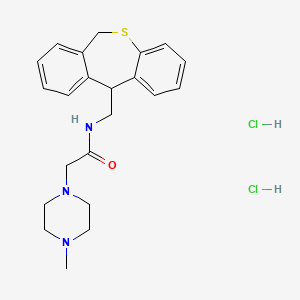
Propiophenone, 4'-fluoro-3-(phenethylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are often used in scientific research to study their effects on the central nervous system. The compound is characterized by the presence of a fluorine atom at the 4’ position and a phenethylamino group at the 3 position of the propiophenone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through the binding of the compound to the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparaison Avec Des Composés Similaires
Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride is similar to other substituted cathinones such as:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and similar mechanism of action.
Methcathinone: Another stimulant with a slightly different chemical structure but similar effects on the central nervous system.
3,4-Methylenedioxypyrovalerone (MDPV): A well-known synthetic cathinone with strong psychostimulant properties.
The uniqueness of Propiophenone, 4’-fluoro-3-(phenethylamino)-, hydrochloride lies in its specific substitution pattern, which can influence its pharmacological profile and potency compared to other similar compounds.
Propriétés
Numéro CAS |
88837-88-1 |
|---|---|
Formule moléculaire |
C17H19ClFNO |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(2-phenylethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H18FNO.ClH/c18-16-8-6-15(7-9-16)17(20)11-13-19-12-10-14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H |
Clé InChI |
HHVFOYAVXKASDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNCCC(=O)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


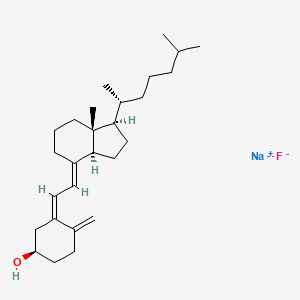
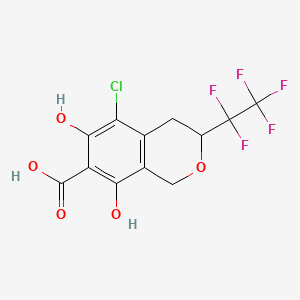

![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)
